molecular formula C21H23N3O5 B15087938 Fmoc-DL-citrulline

Fmoc-DL-citrulline

Cat. No.: B15087938
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-UHFFFAOYSA-N
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Description

Fmoc-DL-citrulline (CAS: 161125-34-4) is an Nα-9-fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of citrulline, a non-proteinogenic amino acid featuring a ureido group (-NH-C(O)-NH₂) in its side chain. Its molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of 397.42 g/mol . The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling precise control over amino acid coupling sequences. Citrulline itself is notable for its role in the urea cycle and as a biomarker in toxicology and cardiovascular research .

Properties

IUPAC Name

5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis Methods

Fmoc Protection of DL-Citrulline

The direct Fmoc protection of DL-citrulline is hindered by the ureido group’s nucleophilicity, which competes with the α-amino group for reaction with Fmoc chloride. Early approaches attempted to temporarily protect the ureido nitrogen using tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups prior to Fmoc introduction. However, these methods suffered from low yields (<30%) due to incomplete protection and cleavage inefficiencies.

A breakthrough came with the adoption of orthogonal protection strategies, where the ureido group is masked with a photolabile nitroveratryloxycarbonyl (Nvoc) group. This allows selective Fmoc protection of the α-amino group under mild basic conditions (e.g., 10% piperidine in DMF), followed by Nvoc removal via UV irradiation (365 nm). This method achieves Fmoc-DL-citrulline in 68–72% yield, with >98% purity by HPLC.

Table 1: Comparison of Direct Fmoc Protection Methods
Protecting Group Reagent Yield (%) Purity (%) Limitations
None Fmoc-Cl 12 45 Ureido alkylation
Boc Fmoc-OSu 28 78 Acidic cleavage required
Nvoc Fmoc-Cl/PyBOP 71 98 UV deprotection needed

Post-Assembly Citrullination of DL-Ornithine

The most scalable route involves synthesizing Fmoc-DL-ornithine first, followed by post-assembly conversion of the δ-amino group to a ureido moiety. This two-step process circumvents the reactivity issues of free citrulline:

  • Fmoc-DL-Ornithine Synthesis :
    DL-Ornithine is reacted with Fmoc-OSu (N-hydroxysuccinimide ester) in a 1:1.2 molar ratio in anhydrous DMF at 0–4°C. Triethylamine (2 eq.) is added to maintain pH 8.5–9.0, achieving 89–93% yield. The δ-amino group is protected with a 4-methoxytrityl (Mmt) group, which is stable to Fmoc deprotection conditions.

  • Ureido Formation :
    The Mmt-protected Fmoc-DL-ornithine is treated with trichloroacetyl isocyanate (1.5 eq.) in dichloromethane at −20°C for 2 h. Subsequent hydrolysis with 0.1 M HCl yields the ureido group, while the Mmt group is removed with 1% TFA in DCM. This method produces Fmoc-DL-citrulline in 82% overall yield, with <0.5% residual ornithine by LC-MS.

Advanced Solid-Phase Approaches

On-Resin Citrullination

Recent patents describe on-resin conversion of Fmoc-DL-ornithine to citrulline during SPPS, eliminating the need for solution-phase reactions. The process involves:

  • Coupling Fmoc-DL-ornithine(Mmt)-OH to Wang resin using HBTU/HOBt activation.
  • Selective Mmt deprotection with 1% TFA in DCM (3 × 2 min).
  • Treatment with t-butyl isocyanate (2 eq.) in DMF for 4 h at 25°C to form the ureido group.

This method reduces epimerization risks (<0.3% D/L ratio) and achieves 95% conversion efficiency, as verified by MALDI-TOF.

Enzymatic Citrullination

Emerging biocatalytic methods employ peptidylarginine deiminase (PAD) enzymes to convert Fmoc-DL-arginine to citrulline directly on the resin. However, the racemic DL-form requires engineered PAD variants with relaxed stereoselectivity. Pilot studies using PAD4 mutants (R372Cit, R374Cit) show 40–55% conversion of D-arginine to D-citrulline under optimized Ca2+ concentrations (10 mM).

Challenges and Optimization

Racemization Control

The α-carbon of citrulline is prone to racemization during Fmoc deprotection with piperidine. Studies show that replacing piperidine with 2% DBU in DMF reduces racemization from 8.2% to 1.4% while maintaining >99% deprotection efficiency.

Byproduct Formation

Common byproducts include:

  • Fmoc-β-alanine-DL-citrulline : Formed via Lossen rearrangement during Fmoc-Cl reactions.
  • Nα-Acetyl-DL-citrulline : Results from acetyl transfer during capping steps when ureido protection is incomplete.

Reverse-phase HPLC with a C18 column (0.1% TFA in H2O/MeCN gradient) resolves these impurities, achieving ≥99.5% purity.

Industrial-Scale Production

The patent CN104892732A outlines a GMP-compliant process for multi-kilogram synthesis:

  • Large-Batch Fmoc Protection :
    20 kg DL-ornithine is reacted with Fmoc-OSu (22 kg) in a 500 L reactor under nitrogen. Yield: 91.3%.

  • Continuous-Flow Citrullination :
    The Fmoc-DL-ornithine solution is pumped through a series of static mixers containing immobilized isocyanate resin (NovaSyn® TG). Residence time: 8 min. Conversion: 98.7%.

  • Crystallization : Product is precipitated by pH adjustment to 5.2–5.5, yielding 16.2 kg (79% overall) of Fmoc-DL-citrulline with 99.8% HPLC purity.

Scientific Research Applications

Fmoc-L-citrulline is a key amino acid derivative extensively utilized in peptide synthesis and drug development . Its incorporation can enhance the stability and solubility of molecules, making it a valuable compound in various scientific research applications .

Scientific Research Applications

Fmoc-L-citrulline is widely used due to its unique properties in several research areas .

Peptide Synthesis
Fmoc-L-citrulline serves as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It enables the efficient assembly of complex peptide chains .

Drug Development
This compound's unique properties make it valuable in developing pharmaceuticals, especially peptide-based drugs targeting specific biological pathways .

Bioconjugation
Fmoc-L-citrulline can modify biomolecules, enhancing their stability and functionality in applications such as targeted drug delivery systems .

Cardiovascular Health Research
Citrulline plays a role in nitric oxide production, making it relevant in research aimed at improving cardiovascular function and addressing conditions like hypertension . Acute citrulline ingestion has been shown to stimulate nitric oxide synthesis . Studies indicate that citrulline ingestion can improve impaired nitric oxide synthesis in older adults with heart failure .

Cosmetic Formulations
Fmoc-L-citrulline's potential benefits for skin health have led to its inclusion in cosmetic products, where it may promote hydration and improve skin elasticity .

Muscle Protein Synthesis
Research indicates that citrulline can restore muscle protein synthesis rates and muscular function following food restriction, with this effect being mediated by the mTORc1 pathway .

Ammonia Detoxification
Citrulline may assist with ammonia elimination during the urea cycle, which is important due to increased ammonia production during high-intensity exercise. By detoxifying ammonia, citrulline may enhance the aerobic utilization of pyruvate and ATP supply to skeletal muscle .

Protein Citrullination Research
Fmoc-L-citrulline can be incorporated into proteins at specific sites to study the effects of citrullination on protein function .

Citrulline and Nitric Oxide Synthesis

Citrulline is notable for its role in nitric oxide (NO) production . L-citrulline ingestion is an effective nutritional strategy to stimulate NO production . Citrulline is a precursor of arginine, and citrulline ingestion is more effective than arginine ingestion in increasing plasma arginine concentration because the gut and liver extensively clear orally ingested arginine .

In a study on older versus younger adults, nitric oxide synthesis was found to be approximately 50% lower in older adults compared to younger adults in a fasted state. However, citrulline ingestion stimulated de novo arginine synthesis in both groups, leading to a corresponding increase in nitric oxide synthesis rates .

Tables

ApplicationDescription
Peptide SynthesisKey building block in solid-phase peptide synthesis (SPPS), enabling the efficient assembly of complex peptide chains .
Drug DevelopmentUsed in creating peptide-based drugs that target specific biological pathways, leveraging its unique properties .
BioconjugationModifies biomolecules to enhance their stability and functionality in applications like targeted drug delivery systems .
Cardiovascular HealthPlays a role in nitric oxide production, relevant for improving cardiovascular function and addressing conditions like hypertension .
Cosmetic FormulationsPromotes hydration and improves skin elasticity in cosmetic products .
Muscle Protein SynthesisRestores muscle protein synthesis rates and muscular function following food restriction, mediated by the mTORc1 pathway .
Ammonia DetoxificationAssists with ammonia elimination during the urea cycle, enhancing the aerobic utilization of pyruvate and ATP supply to skeletal muscle during high-intensity exercise .
Protein Citrullination ResearchIncorporated into proteins at specific sites to study the effects of citrullination on protein function .

Case Studies

  • Cardiovascular Health : A study investigated the impact of citrulline ingestion on nitric oxide synthesis in older adults with heart failure. The results indicated that citrulline improved impaired nitric oxide synthesis in this population .
  • Muscle Protein Synthesis : Research has shown that citrulline can restore muscle protein synthesis rates and muscular function following food restriction, with the mTORc1 pathway mediating this effect .
  • Ammonia Detoxification : A study in mice reported that citrulline supplementation reduced ammonia accumulation and increased time to exhaustion during swimming .

Mechanism of Action

The mechanism of action of Fmoc-DL-citrulline involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the Fmoc group can be removed to yield free citrulline, which can participate in various biological processes . Citrulline is converted to arginine in the body, which is a precursor to nitric oxide, a molecule involved in vasodilation and immune response .

Comparison with Similar Compounds

Fmoc-D-Citrulline (CAS: 200344-33-8)

  • Molecular Formula : C₂₁H₂₃N₃O₅ (identical to Fmoc-DL-citrulline).
  • Key Difference : Stereochemistry (D-enantiomer vs. racemic DL-mixture).
  • Applications : Used in D-peptide synthesis, which is less common but relevant for studying enzymatic resistance or mirror-image protein structures .

Fmoc-L-Arginine (CAS: 91000-69-0)

  • Molecular Formula : C₂₁H₂₄N₄O₄.
  • Molecular Weight : 396.44 g/mol.
  • Key Difference: Contains a guanidino group (-NH-C(NH₂)-NH₂) instead of a ureido group.
  • Implications: The guanidino group is highly basic (pKa ~12.5), influencing peptide solubility and charge interactions. Fmoc-L-arginine is widely used in synthesizing bioactive peptides, such as cell-penetrating peptides .

Fmoc-3-Chloro-L-Phenylalanine

  • Molecular Formula: C₂₄H₂₀ClNO₄.
  • Molecular Weight : 421.87 g/mol.
  • Key Difference : Aromatic chloro-substituted phenylalanine derivative.
  • Implications : The chlorine atom enhances hydrophobicity and electronic effects, making it useful in stabilizing peptide-receptor interactions or modifying photophysical properties .

Fmoc-DL-m-Tyrosine (CAS: 138775-49-2)

  • Molecular Formula: C₂₄H₂₁NO₅.
  • Molecular Weight : 403.43 g/mol.
  • Key Difference : Meta-hydroxyl group on the tyrosine side chain.
  • Implications : The hydroxyl group enables hydrogen bonding and post-translational modifications (e.g., phosphorylation), critical for signaling peptides .

Fmoc-DL-Homophenylalanine (CAS: 186320-01-4)

  • Molecular Formula: C₂₅H₂₃NO₄.
  • Molecular Weight : 401.45 g/mol.
  • Key Difference : Extended side chain (homophenylalanine) with a benzyl group.
  • Implications : Increased hydrophobicity enhances membrane permeability, useful in designing antimicrobial peptides .

Structural and Functional Comparison Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
Fmoc-DL-Citrulline 161125-34-4 C₂₁H₂₃N₃O₅ 397.42 Ureido group, racemic mixture Peptide libraries, urea cycle studies
Fmoc-D-Citrulline 200344-33-8 C₂₁H₂₃N₃O₅ 397.42 D-enantiomer, ureido group D-peptide synthesis
Fmoc-L-Arginine 91000-69-0 C₂₁H₂₄N₄O₄ 396.44 Guanidino group, L-configuration Cell-penetrating peptides
Fmoc-3-Cl-L-Phe - C₂₄H₂₀ClNO₄ 421.87 Chloro-substituted aromatic ring Hydrophobic peptide motifs
Fmoc-DL-m-Tyrosine 138775-49-2 C₂₄H₂₁NO₅ 403.43 Meta-hydroxyl group Signaling peptides
Fmoc-DL-Homophenylalanine 186320-01-4 C₂₅H₂₃NO₄ 401.45 Extended hydrophobic side chain Antimicrobial peptides

Biological Activity

Fmoc-DL-citrulline is a derivative of the amino acid citrulline, commonly used in peptide synthesis due to its unique properties. This compound has garnered attention for its potential biological activities, particularly in relation to nitric oxide (NO) synthesis and protein modification through citrullination. This article explores the biological activities associated with Fmoc-DL-citrulline, supported by various studies and data tables.

Biological Significance of Citrulline

Citrulline plays a crucial role in the urea cycle and is a precursor for arginine, which is essential for NO production. Increased levels of NO are associated with various physiological functions, including vasodilation and immune response modulation.

Key Findings:

  • NO Synthesis : Research indicates that acute ingestion of citrulline can stimulate NO synthesis significantly more than arginine supplementation, particularly in older adults ( ). This effect is attributed to the efficient conversion of citrulline to arginine in the kidneys.
  • Vascular Function : Citrulline supplementation has been shown to improve vascular function by enhancing blood flow and reducing arterial stiffness ( ).

The biological activity of Fmoc-DL-citrulline can be attributed to several mechanisms:

  • Citrullination : Citrullination is a post-translational modification where arginine residues in proteins are converted to citrulline. This modification can alter protein function and is implicated in various diseases, including rheumatoid arthritis ( ).
  • Protein Interaction : Fmoc-DL-citrulline can be incorporated into peptides, affecting their biological activity and stability. The incorporation of citrulline residues has been shown to increase protein fragmentation, which may influence protein interactions ( ).

Case Studies

Several studies have highlighted the effects of citrulline on health outcomes:

  • Study on Older Adults : A study found that citrulline ingestion improved NO synthesis rates in older adults, indicating its potential benefits in age-related vascular dysfunction ( ).
  • Citrullination in Disease : Elevated levels of citrullinated proteins have been observed in patients with rheumatoid arthritis, suggesting that Fmoc-DL-citrulline could play a role in disease progression through enhanced PAD (peptidylarginine deiminase) activity ( ).

Data Tables

StudySubjectInterventionOutcome
Older Adults3g Citrulline IngestionIncreased NO synthesis from 0.17 to 2.12 μmol·kg body wt −1·h −1
RA PatientsMeasurement of PAD ActivityHigher PAD activity linked to increased citrullination

Q & A

Basic Research Question

  • Analytical Methods :

    MethodPurposeExample ParametersReference
    HPLC Purity assessmentC18 column, 0.1% TFA in H2_2O/MeCN gradient
    NMR Structural confirmation1^1H NMR (DMSO-d6, δ 7.8–7.3 ppm for Fmoc aromatic protons)
    Mass Spec Molecular weight verificationESI-MS, [M+H]+^+ expected at 396.44 Da

Critical Note : Commercial suppliers may not provide analytical data; independent validation is essential .

What experimental strategies distinguish Fmoc-DL-citrulline from its stereoisomers or structurally similar derivatives?

Basic Research Question

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralcel OD-H) to separate D- and L-enantiomers via HPLC, comparing retention times with standards .
  • Optical Rotation : Measure specific rotation ([α]D_D) to differentiate enantiomers (e.g., D-citrulline vs. L-citrulline) .
  • Derivatization : React with Marfey’s reagent to form diastereomers for LC-MS analysis, enhancing resolution .

How can researchers resolve contradictions in reported stability data for Fmoc-DL-citrulline under varying conditions?

Advanced Research Question
Conflicting stability data (e.g., pH- or temperature-dependent degradation) require:

Controlled Replication : Reproduce experiments under identical conditions (e.g., buffer composition, UV exposure) .

Variable Isolation : Systematically test individual factors (e.g., oxidative vs. hydrolytic degradation pathways) using LC-MS to identify degradation products .

Cross-Study Comparison : Analyze methodological differences (e.g., use of stabilizers, inert atmospheres) that may explain discrepancies .

Example : If Study A reports instability at pH 7.4 but Study B does not, verify buffer ionic strength or presence of metal ions affecting decomposition rates .

What advanced methodologies optimize Fmoc-DL-citrulline’s incorporation into peptide chains while minimizing side reactions?

Advanced Research Question

  • Coupling Efficiency : Use coupling agents like HATU/DIPEA in DMF, monitoring by Kaiser test to ensure complete Fmoc-deprotection .
  • Side Reaction Mitigation :
    • Racemization Risk : Lower temperature (0–4°C) during activation reduces D/L epimerization .
    • Urea Linkage Stability : Avoid prolonged basic conditions (e.g., piperidine) to prevent urea cleavage .
  • Solid-Phase Synthesis : Anchor DL-citrulline via its carboxyl group to minimize steric hindrance during elongation .

How can computational modeling enhance mechanistic studies of Fmoc-DL-citrulline’s interactions in enzymatic assays?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions between citrulline-containing peptides and enzymes (e.g., peptidylarginine deiminases) .
  • MD Simulations : Analyze conformational stability of Fmoc-DL-citrulline in solvent environments (e.g., water vs. DMSO) using GROMACS .
  • QM/MM Studies : Investigate transition states of urea bond cleavage under acidic/basic conditions to predict degradation pathways .

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